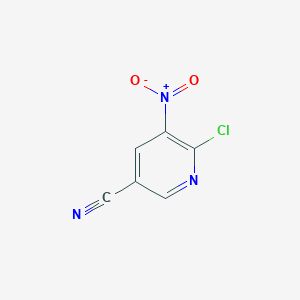

6-Chloro-5-nitronicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-chloro-5-nitropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2/c7-6-5(10(11)12)1-4(2-8)3-9-6/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSUYPAVZUSBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160906-98-9 | |

| Record name | 6-chloro-5-nitropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-Chloro-5-nitronicotinonitrile: Properties, Structure, and Synthetic Considerations for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 6-Chloro-5-nitronicotinonitrile, a substituted pyridine derivative poised as a valuable building block in medicinal chemistry. We will explore its fundamental chemical properties, molecular structure, plausible synthetic pathways, and its potential as a versatile intermediate for the development of novel therapeutic agents. The strategic placement of chloro, nitro, and nitrile functionalities on the pyridine scaffold offers multiple avenues for chemical modification, making it a compound of significant interest for library synthesis and lead optimization.

Core Chemical Identity and Physicochemical Properties

This compound, also systematically named 2-Chloro-5-nitropyridine-3-carbonitrile, is a solid organic compound characterized by a pyridine ring system activated by three distinct electron-withdrawing groups.[1] These substituents significantly influence the electron density of the aromatic ring, dictating its reactivity and potential for further chemical elaboration.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 31309-08-7 | [1] |

| Molecular Formula | C₆H₂ClN₃O₂ | [1][2] |

| Molecular Weight | 183.55 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 121-126 °C | [1] |

| SMILES | [O-]--INVALID-LINK--c1cnc(Cl)c(c1)C#N | [1] |

| InChI Key | CSDMFMSXIUTEFJ-UHFFFAOYSA-N | [1] |

Molecular Structure

The molecular architecture is central to understanding the compound's chemical behavior. The pyridine nitrogen, along with the nitro and nitrile groups, powerfully withdraws electron density from the ring, making it electron-deficient. This electronic profile is critical for its reactivity, particularly towards nucleophilic substitution.

Caption: 2D Structure of this compound.

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical pathway can be designed from commercially available precursors based on established pyridine chemistry. The following proposed synthesis starts from 6-chloronicotinic acid, a readily accessible starting material.

The overall strategy involves three key transformations:

-

Electrophilic Nitration: Introduction of the nitro group at the C5 position.

-

Amide Formation: Conversion of the carboxylic acid to a primary amide.

-

Nitrile Formation: Dehydration of the amide to yield the target nitrile.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Chloro-5-nitronicotinic acid

-

Rationale: The nitration of 6-chloronicotinic acid is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophiles, requiring strong acidic conditions (fuming nitric and sulfuric acid). The chloro-substituent at C6 is ortho, para-directing, while the carboxylic acid at C3 is meta-directing. The position C5 is meta to the carboxyl group and ortho to the chloro group, making it the most favorable site for nitration.

-

Procedure:

-

To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 6-chloronicotinic acid (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The resulting precipitate, 6-Chloro-5-nitronicotinic acid[3], is collected by vacuum filtration, washed with cold water, and dried.

-

Step 2: Synthesis of 6-Chloro-5-nitronicotinamide

-

Rationale: The conversion of a carboxylic acid to a primary amide is a two-step process. First, the carboxylic acid is activated, typically by conversion to an acyl chloride using thionyl chloride (SOCl₂). The highly reactive acyl chloride is then treated with an ammonia source (e.g., aqueous ammonium hydroxide) to form the stable primary amide.

-

Procedure:

-

Suspend 6-Chloro-5-nitronicotinic acid (1.0 eq) in thionyl chloride (3.0-5.0 eq) with a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the acyl chloride forms.

-

Cool the mixture and remove excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride residue in an inert solvent (e.g., THF or Dichloromethane) and cool to 0 °C.

-

Slowly add concentrated ammonium hydroxide, keeping the temperature below 10 °C.

-

Stir for 1-2 hours, then extract the product into an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 6-Chloro-5-nitronicotinamide.[4]

-

Step 3: Synthesis of this compound

-

Rationale: This final step involves the dehydration of the primary amide. Reagents like phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent are effective for this transformation. They activate the amide oxygen, facilitating an elimination reaction to form the carbon-nitrogen triple bond of the nitrile.

-

Procedure:

-

Dissolve 6-Chloro-5-nitronicotinamide (1.0 eq) in a suitable solvent such as pyridine or acetonitrile.

-

Cool the solution to 0 °C and slowly add phosphorus oxychloride (1.5 eq).

-

Allow the reaction to warm to room temperature and then heat to 80 °C for 3-5 hours, monitoring by TLC.

-

Cool the mixture and quench by slowly pouring it into a beaker of ice water.

-

Extract the product with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile chemical scaffold. The three functional groups provide distinct handles for molecular elaboration.

-

Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the C6 position is highly activated towards displacement by nucleophiles. This is due to the strong electron-withdrawing effects of the pyridine nitrogen, the C5-nitro group, and the C3-nitrile group, which stabilize the negatively charged Meisenheimer complex intermediate. This reactivity allows for the straightforward introduction of a wide array of functionalities (amines, alcohols, thiols, etc.), enabling the rapid generation of compound libraries for screening.

-

Reduction of the Nitro Group: The nitro group at C5 can be selectively reduced to an amine using standard conditions (e.g., SnCl₂, H₂/Pd-C, or sodium dithionite). The resulting amino group can then be used for further functionalization, such as amide bond formation, sulfonamide synthesis, or diazotization reactions, adding another layer of diversity to the molecular design.

-

The Nitrile as a Pharmacophore: The nitrile group is a key functional group found in over 30 FDA-approved pharmaceuticals.[5] It is a bioisostere for other groups, can act as a hydrogen bond acceptor, and is generally robust and metabolically stable.[5] Its presence in this scaffold is a significant asset for drug design.

-

Role of Chlorine in Pharmaceuticals: The incorporation of chlorine is a well-established strategy in medicinal chemistry, with hundreds of FDA-approved drugs containing this halogen.[6] It can modulate a compound's lipophilicity, metabolic stability, and binding interactions.

Given these features, this compound is an excellent starting point for synthesizing inhibitors of kinases, proteases, and other enzyme targets where a substituted heterocyclic core is desired. Its close analog, Methyl 6-chloro-5-nitronicotinate, serves as a building block for synthesizing PARP inhibitors and immunomodulators, suggesting a similar potential for this nitrile-containing scaffold.[7]

Safety and Handling

As a highly functionalized and potentially reactive molecule, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Based on related compounds, it should be kept under an inert atmosphere.[2][3]

While specific toxicity data is not available, related nitro- and chloro-aromatic compounds can be irritants and potentially harmful if ingested or absorbed through the skin.[8] Standard safety protocols for handling novel chemical entities should be strictly followed.

Conclusion

This compound represents a strategically designed chemical building block with significant potential for drug discovery and development. Its combination of a reactive chlorine atom for SNAr chemistry, a reducible nitro group for further derivatization, and a metabolically stable nitrile pharmacophore on an electron-deficient pyridine core makes it an exceptionally versatile intermediate. The synthetic pathway proposed herein offers a logical and scalable approach to its production, paving the way for its use in creating diverse libraries of novel small molecules for biological screening and lead optimization campaigns.

References

- 1. 2-氯-5-硝基-3-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 160906-98-9|this compound|BLD Pharm [bldpharm.com]

- 3. 6-Chloro-5-nitronicotinic acid | 7477-10-3 [sigmaaldrich.com]

- 4. 160906-99-0|6-Chloro-5-nitronicotinamide|BLD Pharm [bldpharm.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 8. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 6-Chloro-5-nitronicotinonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Synthetic Intermediate

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and reactive chemical building blocks. Among these, 6-Chloro-5-nitronicotinonitrile has emerged as a pivotal intermediate, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its critical role in the synthesis of cutting-edge pharmaceuticals.

Chemical Identity

-

CAS Number: 160906-98-9[1]

-

IUPAC Name: 6-chloro-5-nitropyridine-3-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₆H₂ClN₃O₂ | [1] |

| Molecular Weight | 183.55 g/mol | [1] |

| Appearance | Solid | N/A |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Mechanistic Insights

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a direct, publicly available, step-by-step synthesis of this compound can be elusive, its synthesis can be inferred from the preparation of closely related precursors and its role in the synthesis of more complex molecules. A common strategy involves the nitration of a suitable 6-chloronicotinonitrile precursor.

A representative, albeit general, synthetic approach can be conceptualized as follows:

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on common organic synthesis methodologies for similar compounds. This is not a definitive, validated protocol and requires optimization and validation in a laboratory setting.

-

Chlorination of 6-Hydroxynicotinonitrile:

-

To a stirred solution of 6-hydroxynicotinonitrile in a suitable solvent (e.g., toluene), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and carefully quench with ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloronicotinonitrile.

-

-

Nitration of 6-Chloronicotinonitrile:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 6-chloronicotinonitrile while maintaining the temperature.

-

Allow the reaction to stir at a controlled temperature for a specified time, again monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, this compound, is collected by filtration, washed with cold water until neutral, and dried under vacuum.

-

Causality in Experimental Choices:

-

The use of a strong chlorinating agent like POCl₃ is essential to replace the hydroxyl group with a chlorine atom, a transformation that is often challenging on electron-deficient pyridine rings.

-

The nitrating mixture of concentrated sulfuric and nitric acids provides the necessary electrophilic nitronium ion (NO₂⁺) for the electrophilic aromatic substitution on the pyridine ring. The chloro and cyano groups are deactivating, making harsh nitrating conditions necessary. The position of nitration is directed by the existing substituents.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups on the pyridine ring. The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, coupled with the electronegativity of the chlorine atom, renders the pyridine ring highly electron-deficient. This electronic characteristic makes the chloro-substituent at the 6-position susceptible to nucleophilic aromatic substitution (SNAᵣ).

References

An In-Depth Technical Guide to 6-Chloro-5-nitronicotinonitrile: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: 6-Chloro-5-nitronicotinonitrile is a crucial heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications in modern drug discovery. The strategic placement of its chloro, nitro, and cyano functionalities on the pyridine ring makes it a highly reactive and adaptable intermediate for the construction of complex molecular architectures.

Core Molecular Attributes

This compound, identified by the CAS number 160906-98-9, is a substituted pyridine derivative with the molecular formula C₆H₂ClN₃O₂.[1] Its molecular weight is 183.55 g/mol .[1] The presence of an electron-withdrawing nitro group and a cyano group, in conjunction with a reactive chlorine atom, imparts a unique chemical reactivity to the molecule, making it a valuable synthon in organic chemistry.

Table 1: Key Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂ClN₃O₂ | BLD Pharm[1] |

| Molecular Weight | 183.55 g/mol | BLD Pharm[1] |

| CAS Number | 160906-98-9 | BLD Pharm[1] |

Synthesis and Mechanistic Insights

A plausible synthetic pathway would likely involve the nitration of a pre-existing chloronicotinonitrile or the chlorination and cyanation of a nitropyridine precursor. The reactivity of the pyridine ring is significantly influenced by the substituents present. The electron-withdrawing nature of the nitro and cyano groups deactivates the ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution, particularly at the position occupied by the chlorine atom.

Diagram 1: Plausible High-Level Synthetic Approach

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound were not found, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be significantly downfield due to the deshielding effects of the nitro and cyano groups.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the cyano group would appear in the characteristic nitrile region of the spectrum.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C≡N stretching of the nitrile group (typically around 2230-2210 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the nitro group (around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (183.55 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of pharmaceutical agents. The chlorine atom is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups and the building of more complex molecular scaffolds.

The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to an aminomethyl group, providing further avenues for molecular elaboration.

While specific examples of drugs synthesized directly from this compound are not detailed in the provided search results, its structural motifs are present in various classes of therapeutic agents. For instance, substituted chloropyridines are key components in a number of kinase inhibitors and other targeted therapies. The strategic introduction of functionalities at the 5- and 6-positions of the pyridine ring is a common strategy in the design of molecules that can interact with specific biological targets.

Diagram 2: Reactivity and Derivatization Pathways

Caption: Key reaction pathways for the derivatization of this compound.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, information from related compounds such as 6-Chloronicotinonitrile suggests that it should be handled with care.[3]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3] Avoid creating dust.

-

Storage: Store in a cool, dry place in a tightly sealed container.[3]

Conclusion

This compound is a potent and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of reactive functional groups provides medicinal chemists with a powerful tool for the design and synthesis of diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in drug discovery programs. Further research into the applications of this compound is warranted to fully explore its potential in the development of new medicines.

References

A Comprehensive Technical Guide to the Solubility of 6-Chloro-5-nitronicotinonitrile in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-nitronicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery and development. This in-depth technical guide provides a robust framework for determining the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on empowering researchers with the experimental methodologies to generate this critical information. It outlines detailed protocols for both thermodynamic and kinetic solubility determination, discusses the theoretical underpinnings of solubility, and provides guidance on data interpretation. Furthermore, this guide presents the known physicochemical properties of this compound and related analogues to inform solvent selection and predict solubility behavior.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics.[1] For a compound like this compound, which holds potential as a building block in the synthesis of novel therapeutic agents, understanding its solubility profile is a cornerstone of early-stage drug development.[2][3] Poor aqueous solubility can lead to low bioavailability, hindering a drug's efficacy.[4] Conversely, knowledge of its solubility in organic solvents is essential for:

-

Reaction Optimization: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Designing stable and effective dosage forms for preclinical and clinical studies.

-

In Vitro and In Vivo Screening: Preparing stock solutions and ensuring the compound remains in solution during biological assays to generate reliable data.[3][5]

This guide will provide the necessary theoretical background and practical, step-by-step protocols to enable researchers to accurately determine the solubility of this compound in a range of common laboratory solvents.

Physicochemical Properties of this compound and Its Analogues

While specific experimental data for this compound is sparse in the public domain, we can infer its likely properties from available data and from closely related analogues.

| Property | This compound | Methyl 6-chloro-5-nitronicotinate | 6-Chloro-5-nitronicotinic acid | 6-Chloro-5-methylnicotinonitrile |

| Molecular Formula | C₆H₂ClN₃O₂ | C₇H₅ClN₂O₄ | C₆H₃ClN₂O₄ | C₇H₅ClN₂ |

| Molecular Weight | 183.55 g/mol | 216.58 g/mol [6] | 202.55 g/mol [7] | 152.58 g/mol [8] |

| CAS Number | 160906-98-9[9] | 59237-53-5[10] | 7477-10-3[11] | 66909-33-9[1] |

| Predicted XLogP3 | Not Available | 1.5[6] | 0.81 | 1.9[8] |

| Appearance | Solid | Solid | Solid[7] | Not Available |

| Storage | Inert atmosphere, 2-8°C[9] | -20°C | Inert atmosphere, store in freezer, under -20C | Not Available |

Note: Some data is for structurally similar compounds and should be used for estimation purposes.

The presence of a nitrile (-CN), a nitro group (-NO₂), and a chloro (-Cl) substituent on the pyridine ring suggests that this compound is a relatively polar molecule. The nitro and nitrile groups are electron-withdrawing, which can influence the molecule's hydrogen bonding capacity and overall polarity. The predicted XLogP3 values of its analogues suggest a moderate lipophilicity. Based on these structural features, we can anticipate that this compound will exhibit limited solubility in non-polar solvents like hexanes and better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, as well as in some polar protic solvents like ethanol and methanol. Its solubility in water is expected to be low.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility. At a molecular level, the dissolution process involves the breaking of intermolecular forces between solute molecules and between solvent molecules, and the formation of new intermolecular forces between solute and solvent molecules. The overall energy change of this process dictates the solubility.

For a compound like this compound, the key intermolecular interactions to consider are:

-

Dipole-Dipole Interactions: The polar nature of the nitrile, nitro, and chloro groups will lead to significant dipole-dipole interactions. Polar solvents will be more effective at solvating the molecule.

-

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols, water) can engage in hydrogen bonding with the solute, potentially enhancing solubility.

-

Van der Waals Forces: These forces are present in all molecules and will play a role in the interaction with all solvent types.

The interplay of these forces, along with the crystal lattice energy of the solid compound, will determine its solubility in a given solvent.

Experimental Determination of Solubility

Two primary types of solubility are relevant in the context of drug discovery and development: thermodynamic and kinetic solubility.[12]

-

Thermodynamic Solubility is the concentration of a solute in a saturated solution that is in equilibrium with the solid phase at a specific temperature and pressure.[12][13] This is the "true" solubility and is crucial for understanding the physicochemical limits of a compound.[4]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[3][5][14] The concentration at which the compound precipitates is its kinetic solubility.[2] This method is high-throughput and often used in early drug discovery to identify potential solubility issues.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Materials:

-

This compound (solid)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes, DMSO, DMF)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Experimental Workflow:

Workflow for Thermodynamic Solubility Determination

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume (e.g., 2-5 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

HPLC Method: Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

UV-Vis Spectrophotometry: This method is suitable if the compound has a distinct chromophore and the solvent does not interfere with its absorbance. Determine the wavelength of maximum absorbance (λmax) of the compound. Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. Dilute the filtered saturated solution and measure its absorbance. Calculate the concentration using the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in units such as mg/mL or mol/L.

Protocol for Kinetic Solubility Determination

This high-throughput method is ideal for rapid screening of solubility in aqueous buffers, which is particularly relevant for drug discovery applications.[14][15]

Materials:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

-

Plate shaker

Experimental Workflow:

Workflow for Kinetic Solubility Determination

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[14]

-

Plate Preparation: Using an automated liquid handler or a multichannel pipette, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well plate.[15]

-

Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final concentrations of the compound. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Mixing and Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature or 37 °C).[5][15]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[2]

-

UV-Vis Absorbance: Measure the absorbance at a wavelength where the compound absorbs. A decrease in the apparent absorbance compared to a clear solution indicates precipitation.

-

-

Data Analysis: Determine the lowest concentration at which a significant increase in light scattering or a decrease in absorbance is observed. This concentration is reported as the kinetic solubility.

Data Interpretation and Reporting

The solubility data should be presented in a clear and concise manner. A tabular format is highly recommended for comparing the solubility of this compound in different solvents.

Illustrative Data Table (Hypothetical):

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |

| Water | Polar Protic | 25 | < 0.1 |

| Ethanol | Polar Protic | 25 | 5.2 |

| Methanol | Polar Protic | 25 | 8.9 |

| Acetone | Polar Aprotic | 25 | 25.7 |

| Acetonitrile | Polar Aprotic | 25 | 15.3 |

| Ethyl Acetate | Moderately Polar | 25 | 7.1 |

| Dichloromethane | Nonpolar | 25 | 3.5 |

| Toluene | Nonpolar | 25 | 1.2 |

| Hexanes | Nonpolar | 25 | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | > 100 |

Relationship between Solvent Properties and Solubility:

Factors Influencing Solubility

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers are strongly advised to obtain the SDS from the supplier before handling this compound and to perform a thorough risk assessment.

Conclusion

This technical guide provides a comprehensive framework for researchers to understand and experimentally determine the solubility of this compound in common laboratory solvents. By providing detailed, step-by-step protocols for both thermodynamic and kinetic solubility measurements, this guide empowers scientists to generate the critical data necessary for advancing their research and development activities. The theoretical background and discussion of the compound's physicochemical properties offer a solid foundation for interpreting experimental results and making informed decisions in synthesis, purification, and formulation. Adherence to the described methodologies will ensure the generation of accurate, reliable, and reproducible solubility data, a cornerstone of successful scientific endeavor in the chemical and pharmaceutical sciences.

References

- 1. 6-Chloro-5-methylnicotinonitrile - [nashpharmatech.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. evotec.com [evotec.com]

- 5. enamine.net [enamine.net]

- 6. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Chloro-5-nitronicotinic acid | CymitQuimica [cymitquimica.com]

- 8. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 160906-98-9|this compound|BLD Pharm [bldpharm.com]

- 10. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic data for 6-Chloro-5-nitronicotinonitrile (1H NMR, 13C NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-nitronicotinonitrile

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 160906-98-9), a substituted pyridine derivative of interest in pharmaceutical and materials science research. The following sections detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section includes a detailed interpretation of the spectral features, the underlying principles of the analysis, and a standardized experimental protocol for data acquisition.

Molecular Structure and Overview

This compound possesses a unique electronic structure arising from the interplay of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, the electronegative chloro (-Cl) substituent, and the aromatic pyridine ring. This intricate electronic environment results in a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 9.10 | d | 1H | H2 |

| ~ 8.85 | d | 1H | H4 |

Predicted in CDCl₃ at 400 MHz.

In-depth Interpretation

The pyridine ring contains two protons, at positions 2 and 4. Both protons are expected to resonate at very high chemical shifts (downfield) due to the strong deshielding effects of the electronegative nitrogen atom and the electron-withdrawing nitro and cyano groups.

-

H2 Signal (~9.10 ppm): The proton at the C2 position is adjacent to the ring nitrogen, which strongly deshields it, shifting its resonance significantly downfield.

-

H4 Signal (~8.85 ppm): The proton at the C4 position is also heavily deshielded by the cumulative electron-withdrawing effects of the substituents on the ring.

-

Multiplicity: The H2 and H4 protons are four bonds apart and are expected to exhibit a small long-range coupling (⁴J), resulting in both signals appearing as doublets.

Experimental Protocol for ¹H NMR

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different chemical environments of carbon atoms within a molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 152.0 | C2 |

| ~ 148.5 | C6 |

| ~ 145.0 | C4 |

| ~ 138.0 | C5 |

| ~ 125.0 | C3 |

| ~ 115.0 | CN |

Predicted in CDCl₃ at 100 MHz.

In-depth Interpretation

The chemical shifts of the carbon atoms are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule.

-

Aromatic Carbons: The carbons of the pyridine ring (C2, C3, C4, C5, C6) are expected to appear in the aromatic region of the spectrum (typically 120-160 ppm).[1]

-

C2 and C6: These carbons are directly bonded to the electronegative nitrogen and chlorine atoms, respectively, causing them to be significantly deshielded and appear at the lowest field.

-

C4 and C5: These carbons are also deshielded due to the electron-withdrawing nature of the ring and its substituents.

-

C3: This carbon is expected to be the most shielded of the ring carbons.

-

-

Nitrile Carbon (CN): The carbon of the cyano group typically resonates in the 110-125 ppm range.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[2] The resulting spectrum provides a "molecular fingerprint" and is particularly useful for identifying functional groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3100-3000 | Aromatic C-H stretch | Medium |

| ~ 2240-2220 | C≡N stretch (nitrile) | Strong |

| ~ 1580 & 1350 | Asymmetric & Symmetric N-O stretch (nitro) | Strong |

| ~ 1600-1450 | C=C and C=N ring stretch | Medium-Strong |

| ~ 850-750 | C-Cl stretch | Medium |

In-depth Interpretation

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitrile and nitro groups.[3]

-

C≡N Stretch: The nitrile group gives rise to a very characteristic and strong, sharp absorption band in the 2240-2220 cm⁻¹ region.

-

N-O Stretches: The nitro group will show two strong absorption bands corresponding to its asymmetric (~1580 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations.

-

Aromatic Stretches: The C-H stretching of the aromatic protons will appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.[4]

-

C-Cl Stretch: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, typically between 850 and 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Predicted MS Data (Electron Ionization - EI)

| m/z | Interpretation |

| 183/185 | Molecular ion peak [M]⁺ (approx. 3:1 ratio) |

| 153/155 | [M - NO]⁺ |

| 137 | [M - NO₂]⁺ |

| 122 | [M - Cl - CN]⁺ |

| 111 | [M - NO₂ - CN]⁺ |

In-depth Interpretation

The molecular formula of this compound is C₆H₂ClN₃O₂.

-

Molecular Ion Peak ([M]⁺): The molecular weight is approximately 183.55 g/mol . Due to the presence of chlorine, the molecular ion will appear as a pair of peaks at m/z 183 (for ³⁵Cl) and m/z 185 (for ³⁷Cl) in an approximate 3:1 intensity ratio, which is characteristic of the natural isotopic abundance of chlorine.

-

Fragmentation Pattern: Under electron ionization, the molecular ion is expected to undergo fragmentation. Common fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 137, or the loss of a nitrile group (CN, 26 Da) and a chlorine atom (35/37 Da).

Experimental Protocol for MS (Direct Infusion ESI)

Caption: General workflow for acquiring a mass spectrum via Electrospray Ionization (ESI).

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted data, based on fundamental spectroscopic principles and comparison with related structures, offers a reliable reference for the identification and quality control of this compound in a research or development setting. Each technique provides complementary information, and together they confirm the molecular structure and purity.

References

The Synthetic Keystone: A Technical Guide to 6-Chloro-5-nitronicotinonitrile for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful and efficient development of novel molecular entities. 6-Chloro-5-nitronicotinonitrile, a polysubstituted pyridine derivative, represents a quintessential example of a high-value synthetic intermediate. Its unique arrangement of functional groups—a nucleophilic displacement-susceptible chlorine atom, an electron-withdrawing nitro group, and a versatile nitrile moiety—renders it a powerful scaffold for the construction of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development. We will delve into the causality behind experimental choices, ensuring a thorough understanding of its chemical behavior and synthetic potential.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 160906-98-9 | [1] |

| Molecular Formula | C₆H₂ClN₃O₂ | [1] |

| Molecular Weight | 183.55 g/mol | [1][2] |

| IUPAC Name | 6-chloro-5-nitropyridine-3-carbonitrile | [1] |

| Appearance | White to off-white powder or crystals | [3] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis of this compound: A Plausible and Efficient Pathway

The likely precursor for the synthesis is 6-hydroxy-5-nitronicotinamide, which can be dehydrated to the corresponding nitrile. The subsequent chlorination of the hydroxypyridine would yield the target molecule.

Proposed Synthetic Protocol:

Step 1: Dehydration of 6-hydroxy-5-nitronicotinamide to 6-hydroxy-5-nitronicotinonitrile

This step involves the removal of a water molecule from the primary amide to form the nitrile. Common dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride are effective for this transformation. The choice of reagent and reaction conditions would be critical to avoid unwanted side reactions.

Step 2: Chlorination of 6-hydroxy-5-nitronicotinonitrile to this compound

The conversion of the hydroxyl group to a chlorine atom can be achieved using standard chlorinating agents. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly employed for the chlorination of hydroxypyridines.

Chemical Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups. The electron-deficient nature of the pyridine ring, exacerbated by the presence of the nitro and cyano groups, makes the chlorine atom at the 6-position highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) at the 6-Position

The chlorine atom can be readily displaced by a wide range of nucleophiles, providing a gateway to a diverse array of substituted nicotinonitriles.

-

Amination: Reaction with primary or secondary amines, in the presence of a base, affords 6-amino-5-nitronicotinonitrile derivatives. These intermediates are valuable for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are prevalent in kinase inhibitor scaffolds. The lone pair on the nitrogen of amines makes them effective nucleophiles for this transformation[6][7][8][9][10].

-

Alkoxylation and Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of the corresponding ethers. These reactions are typically carried out in the presence of a strong base to generate the nucleophilic alkoxide or phenoxide.

-

Thiolation: Reaction with thiols or thiophenols, often in the presence of a base, yields 6-thioether-5-nitronicotinonitrile derivatives.

Reduction of the Nitro Group

The nitro group at the 5-position can be selectively reduced to an amino group, yielding 5-amino-6-chloronicotinonitrile. This transformation is a critical step in the synthesis of many biologically active compounds.

Commonly used reducing agents include:

-

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source[11].

-

Metal-Acid Systems: Such as iron in acetic acid or tin(II) chloride in hydrochloric acid[11][12].

The resulting 5-amino-6-chloronicotinonitrile is a versatile intermediate for the construction of fused pyrimidine rings, which are core structures in many kinase inhibitors[13][14][15].

Transformations of the Nitrile Group

The nitrile group can undergo a variety of chemical transformations, further expanding the synthetic utility of this compound. These include:

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (6-chloro-5-nitronicotinic acid) or a primary amide (6-chloro-5-nitronicotinamide) under acidic or basic conditions.

-

Reduction: The nitrile can be reduced to a primary amine (6-chloro-5-nitropyridin-3-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form various heterocyclic rings.

Applications in Drug Discovery and Agrochemicals

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules.

Kinase Inhibitors

The 5-amino-6-substituted-nicotinonitrile scaffold is a key component of many kinase inhibitors. The amino group and the nitrile can be elaborated to form fused pyrimidine rings that mimic the adenine core of ATP, a key substrate for kinases. The substituent at the 6-position, introduced via nucleophilic substitution, can be tailored to target specific kinases and improve potency and selectivity[13][16][17][18][19].

Agrochemicals

Substituted pyridines are also important scaffolds in the agrochemical industry. The reactivity of this compound allows for the introduction of various pharmacophores that can impart herbicidal or insecticidal activity[20][21][22].

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds. Its predictable reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, provides a robust platform for the generation of diverse molecular libraries for drug discovery and agrochemical research. As the demand for novel, highly specific, and potent small molecules continues to grow, the strategic application of such well-defined synthetic intermediates will remain a cornerstone of innovation in the chemical sciences.

References

- 1. This compound 97% | CAS: 160906-98-9 | AChemBlock [achemblock.com]

- 2. 160906-98-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, CasNo.160906-98-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 5. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. savemyexams.com [savemyexams.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. nbinno.com [nbinno.com]

- 22. nbinno.com [nbinno.com]

6-Chloro-5-nitronicotinonitrile: A Versatile and Underexplored Scaffold for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-nitronicotinonitrile is a strategically functionalized heterocyclic compound poised for significant impact across a spectrum of scientific research. As a derivative of nicotinonitrile, a "privileged structure" in medicinal chemistry, it presents a unique combination of reactive sites that render it an exceptionally versatile building block.[1] The presence of a chloro, nitro, and cyano group on the pyridine ring opens avenues for diverse chemical transformations, enabling the synthesis of novel compounds with significant therapeutic and industrial potential. This technical guide will provide a comprehensive analysis of the chemical properties of this compound, explore its potential research applications based on the established biological activities of related compounds, and offer detailed hypothetical experimental workflows for its utilization in drug discovery and agrochemical development.

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a cornerstone in the development of numerous pharmaceutical agents.[2][3] Its prevalence in marketed drugs, such as the kinase inhibitors Bosutinib and Neratinib, underscores its therapeutic relevance.[1][2] The pyridine ring is a common motif in a vast array of biologically active molecules, and the cyano group offers a versatile handle for further chemical modifications. The introduction of a chloro and a nitro group, as seen in this compound, dramatically influences the electronic properties of the pyridine ring, enhancing its reactivity and providing multiple points for diversification. This strategic substitution pattern makes this compound a highly attractive, yet underexplored, starting material for the synthesis of novel chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H2ClN3O2 | BLD Pharm[4] |

| Molecular Weight | 183.55 | BLD Pharm[4] |

| Appearance | Solid (predicted) | General knowledge |

| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[4] |

Synthesis and Reactivity: A Chemist's Perspective

-

6-Chloro Group: This is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups such as amines, thiols, and alkoxides.

-

5-Nitro Group: This powerful electron-withdrawing group activates the pyridine ring for SNAr reactions at the 6-position. It can also be reduced to an amino group, providing another point for derivatization.

-

3-Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic systems.

This multi-faceted reactivity allows for the generation of large and diverse chemical libraries from a single, readily accessible starting material.

Potential Research Applications: A Roadmap for Discovery

The true promise of this compound lies in its potential to generate novel molecules with significant biological and industrial applications.

Anticancer Drug Discovery

Scientific Rationale: The nicotinonitrile scaffold is a well-established pharmacophore in a number of anticancer agents.[5][6][7] Derivatives of nicotinonitrile have shown potent activity against various cancer cell lines, including colon, liver, and breast cancer.[7] The ability to readily diversify the 6-position of this compound allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds.

Hypothetical Experimental Workflow:

Caption: Workflow for Anticancer Drug Discovery.

Experimental Protocol: Synthesis of a 6-Amino-5-nitronicotinonitrile Library

-

Reaction Setup: In a series of parallel reaction vials, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Nucleophile Addition: To each vial, add a different primary or secondary amine (1.2 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), to each vial.

-

Reaction: Heat the reactions at 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reactions, dilute with water, and extract the products with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the individual products by column chromatography or preparative HPLC.

Development of Novel Antimicrobial Agents

Scientific Rationale: Substituted nicotinonitriles have demonstrated promising antibacterial and antifungal activities.[8] The unique electronic and structural features of this compound can be leveraged to design novel antimicrobial agents with potentially new mechanisms of action, which is crucial in the face of rising antimicrobial resistance.

Hypothetical Experimental Workflow:

Caption: Workflow for Antimicrobial Drug Discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Compound Preparation: Prepare serial dilutions of the synthesized nicotinonitrile derivatives in a suitable broth medium in 96-well microtiter plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Agrochemical Innovation

Scientific Rationale: Pyridine-based compounds are integral to the agrochemical industry, with numerous commercialized herbicides, insecticides, and fungicides containing this heterocyclic core.[9][10] The reactivity of this compound allows for the synthesis of novel derivatives that can be screened for potent and selective agrochemical activity.

Hypothetical Experimental Workflow:

Caption: Workflow for Agrochemical Discovery.

Experimental Protocol: Primary Herbicidal Screening

-

Compound Application: Apply the synthesized nicotinonitrile derivatives at a standard concentration to a panel of representative weed and crop species grown in a greenhouse.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, and growth inhibition.

-

Scoring: Score the herbicidal effect on a scale (e.g., 0-100%, where 100% is complete kill).

-

Hit Selection: Select compounds that show significant activity on weed species with minimal or no damage to crop species for further evaluation.

Conclusion and Future Directions

This compound represents a promising yet largely untapped resource for chemical innovation. Its strategic functionalization provides a versatile platform for the synthesis of diverse molecular architectures. The established importance of the nicotinonitrile scaffold in medicinal chemistry and agrochemicals strongly suggests that derivatives of this compound will exhibit valuable biological activities. This guide serves as a call to action for researchers in academia and industry to explore the potential of this exciting building block. Future research should focus on the development of efficient and scalable synthetic routes to this compound and the systematic exploration of its derivatization to build extensive libraries for biological screening. Such efforts are likely to yield novel lead compounds for the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 160906-98-9|this compound|BLD Pharm [bldpharm.com]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Reactive Sites of 6-Chloro-5-nitronicotinonitrile

Abstract

6-Chloro-5-nitronicotinonitrile, a polysubstituted pyridine derivative, is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic architecture, arising from the synergistic interplay of a chloro, a nitro, and a cyano group on the pyridine scaffold, bestows upon it a distinct and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's primary reactive sites, focusing on the underlying principles that govern its chemical behavior. We will explore the dominant reaction pathways, provide validated experimental protocols, and present quantitative data to offer researchers, scientists, and drug development professionals a comprehensive and actionable understanding of this important chemical entity.

Molecular Architecture and Electronic Profile

This compound (IUPAC: 6-chloro-5-nitropyridine-3-carbonitrile) possesses the molecular formula C₆H₂ClN₃O₂. The pyridine ring, an inherently electron-deficient heterocycle, is further depleted of electron density by three powerful electron-withdrawing groups (EWGs):

-

A Nitro Group (-NO₂) at C5: Exerts strong -I (inductive) and -M (mesomeric) effects.

-

A Cyano Group (-CN) at C3: Exerts strong -I and -M effects.

-

A Chlorine Atom (-Cl) at C6: Exerts a -I effect and a weaker +M effect.

The cumulative effect of these substituents renders the pyridine ring exceptionally electrophilic. This electronic arrangement is the primary determinant of the molecule's reactivity, activating specific sites for nucleophilic attack while deactivating the ring towards electrophilic substitution. The key loci for chemical transformation are the C6-Cl bond, the C5-NO₂ group, and the C3-CN group.

The Primary Reactive Hub: Nucleophilic Aromatic Substitution (SNAr) at C6

The most prominent reactive pathway for this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C6 position. The convergence of electron-withdrawing effects from the ring nitrogen, the ortho-nitro group, and the para-cyano group creates a profound electron deficiency at C6, making it highly susceptible to attack by nucleophiles.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition Step: A nucleophile (Nu⁻) attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the reaction's feasibility. The negative charge is effectively delocalized onto the electronegative oxygen atoms of the ortho-nitro group and the nitrogen atom of the para-cyano group.

-

Elimination Step: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.

This pathway is energetically favorable and typically proceeds with high regioselectivity and yield.

Diagram of the SNAr Pathway

Caption: General mechanism for SNAr at the C6 position.

Data Summary: SNAr Reactions

The C6-chloro position readily reacts with a diverse range of nucleophiles, including amines, alkoxides, and thiols, often under mild conditions.

| Nucleophile (Nu-H) | Reagent/Base | Solvent | Temperature (°C) | Yield (%) | Product Class |

| Aniline | K₂CO₃ | DMF | 80 | >90 | 6-Anilino derivatives |

| Morpholine | Et₃N | Acetonitrile | 25-50 | >95 | 6-Morpholino derivatives |

| Methanol | NaOMe | Methanol | 25 | >98 | 6-Methoxy derivatives |

| Ethanethiol | NaH | THF | 0-25 | >90 | 6-(Ethylthio) derivatives |

Note: Data is representative and synthesized from typical reactions of activated chloropyridines. Specific yields may vary.

Field-Validated Experimental Protocol: Synthesis of 6-Amino-5-nitronicotinonitrile Derivative

This protocol details a representative SNAr reaction using an aliphatic amine.

Objective: To synthesize 6-(benzylamino)-5-nitropyridine-3-carbonitrile.

Materials:

-

This compound (1.0 eq, 183.55 g/mol )

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (approx. 0.1 M solution)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound in DMF at room temperature, add potassium carbonate.

-

Add benzylamine dropwise to the suspension over 5 minutes.

-

Heat the reaction mixture to 60°C and maintain for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization from ethanol or column chromatography to yield the final product.

Trustworthiness Check: The progress of the reaction can be easily monitored for the disappearance of the starting material. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring a self-validating workflow.

Transformation of the Nitro Group at C5

The nitro group at C5 is a key functional handle for modulating the electronic properties of the molecule. Its reduction to an amine group transforms it from a powerful EWG to a potent electron-donating group (EDG), fundamentally altering the reactivity of the scaffold.

Mechanistic Rationale

The reduction of an aromatic nitro group is a well-established transformation that typically involves a metal catalyst and a hydrogen source. Common reagents include tin(II) chloride (SnCl₂) in HCl, catalytic hydrogenation (H₂/Pd-C), or sodium dithionite (Na₂S₂O₄). The process involves a six-electron transfer, proceeding through nitroso and hydroxylamine intermediates to furnish the corresponding aniline derivative.

Diagram of Nitro Group Reduction

Caption: Stepwise reduction pathway from a nitro to an amino group.

Data Summary: Nitro Group Reduction

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Key Considerations |

| SnCl₂·2H₂O | Ethanol/HCl | 70-80 | >85 | Requires acidic workup; robust and reliable. |

| H₂ (gas), Pd/C | Methanol/THF | 25 | >90 | Requires specialized hydrogenation equipment. |

| Na₂S₂O₄ | H₂O/THF | 25-50 | ~80 | Mild conditions; suitable for sensitive substrates. |

Field-Validated Experimental Protocol: Reduction using SnCl₂

Objective: To synthesize 5-amino-6-chloropyridine-3-carbonitrile.

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

Procedure:

-

Suspend this compound in ethanol in a round-bottom flask.

-

Add a solution of SnCl₂·2H₂O in concentrated HCl to the suspension. Caution: Exothermic reaction.

-

Heat the mixture to reflux (approx. 80°C) and stir for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

-

Extract the resulting mixture with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel.

Reactivity of the Cyano Group at C3

While less frequently targeted than the chloro or nitro groups, the cyano group at C3 offers further opportunities for molecular diversification. Its primary transformations include hydrolysis and reduction.

Hydrolysis to Carboxylic Acid

Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This reaction proceeds via an intermediate amide. This conversion allows for the introduction of a versatile carboxylic acid handle, suitable for amide coupling or other transformations.

Reduction to Aminomethyl Group

The cyano group can be reduced to a primary amine (aminomethyl group, -CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions. This adds a flexible basic side chain to the pyridine core.

Diagram of Cyano Group Transformations

Caption: Key transformations of the C3 cyano group.

Conclusion

This compound is a molecule primed for selective, high-yielding chemical transformations. Its reactivity is dominated by three principal sites, each offering a distinct synthetic utility:

-

C6-Cl Bond: The premier site for SNAr reactions, allowing for the introduction of a vast array of nucleophilic fragments.

-

C5-NO₂ Group: A readily reducible functionality that serves as an electronic "switch," converting the scaffold from electron-poor to electron-rich.

-

C3-CN Group: A versatile handle for hydrolysis or reduction, enabling further functionalization.

A thorough understanding of the electronic factors governing these sites allows synthetic chemists to strategically and efficiently construct complex molecular architectures for applications ranging from drug discovery to advanced materials.

Methodological & Application

Synthesis of 6-Chloro-5-nitronicotinonitrile: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-5-nitronicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a chloro moiety, a nitro group, and a nitrile group—on the pyridine ring makes it a versatile building block for the synthesis of more complex heterocyclic compounds. The electron-withdrawing nature of these substituents activates the ring for nucleophilic aromatic substitution, providing a scaffold for the development of novel pharmaceutical agents and functional materials.

This document provides a comprehensive guide to the laboratory-scale synthesis of this compound. The proposed protocol is based on established principles of electrophilic aromatic substitution, specifically the nitration of a pre-existing chloro-substituted pyridine. This guide emphasizes safety, mechanistic understanding, and practical execution to ensure a reproducible and safe synthesis.

Reaction Scheme

The synthesis of this compound is achieved through the nitration of 6-Chloronicotinonitrile using a classic nitrating mixture of concentrated nitric acid and sulfuric acid.

Caption: Nitration of 6-Chloronicotinonitrile.

Mechanistic Insights

The nitration of 6-Chloronicotinonitrile is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom. This deactivation is further enhanced by the electron-withdrawing chloro and cyano groups. Therefore, forcing conditions, such as the use of a strong nitrating mixture and elevated temperatures, are necessary.

The reaction proceeds via the following steps:

-

Generation of the Nitronium Ion: Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1]

-

Electrophilic Attack: The nitronium ion attacks the electron-rich pyridine ring. The substitution is directed to the 5-position, which is meta to the cyano group and ortho to the chloro group.

-